1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazine
Description
1-(2,5-Dimethylfuran-3-carbonyl)-4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazine is a synthetic piperazine derivative featuring two distinct acyl substituents: a 2,5-dimethylfuran-3-carbonyl group and a 2-(4-fluorophenyl)cyclopropanecarbonyl moiety. The compound’s structural complexity arises from the cyclopropane ring fused to the 4-fluorophenyl group, which may confer conformational rigidity and metabolic stability compared to linear alkyl or aromatic substituents .
Properties
IUPAC Name |
[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-[2-(4-fluorophenyl)cyclopropyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-13-11-17(14(2)27-13)20(25)23-7-9-24(10-8-23)21(26)19-12-18(19)15-3-5-16(22)6-4-15/h3-6,11,18-19H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNQLNGURVGEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The cyclopropane ring in the target compound may enhance metabolic stability compared to linear alkenyl groups (e.g., flunarizine’s 3-phenyl-2-propenyl), as cyclopropanes are resistant to cytochrome P450-mediated oxidation .
Pharmacological Activity and Binding Affinity
Piperazine derivatives are often evaluated for their interactions with dopamine (DAT) and serotonin (SERT) transporters. While the target compound lacks direct binding data, analogues provide insights:
Key Observations :
- Substitution at the piperazine nitrogen significantly impacts selectivity. For example, rigid bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane in compound 7) maintain high DAT affinity while reducing SERT binding, suggesting that the target compound’s dimethylfuran and cyclopropane groups might similarly enhance selectivity .
- Fluorine atoms in the 4-fluorophenyl group (common in GBR 12909 and flunarizine) improve lipophilicity and blood-brain barrier penetration, a feature shared with the target compound .
Metabolic Stability and Cytochrome P450 Interactions
Metabolism of piperazine derivatives often involves N-dealkylation or hydroxylation. Comparative data from flunarizine () and GBR 12909 analogues () suggest:
Key Observations :
- Dimethylfuran’s electron-donating methyl groups may further shield the molecule from CYP-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
